3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)-
Overview
Description
A 80556 is a fluoroquinolone antibiotic known for its potent antibacterial activity against a wide range of organisms, including gram-positive, gram-negative, and anaerobic bacteria . It has been studied extensively for its efficacy in treating bacterial infections and has shown promising results in both in vitro and in vivo evaluations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 80556 involves multiple steps, starting with the preparation of the core quinolone structure. The key steps include:
Formation of the quinolone core: This involves the cyclization of an appropriate precursor to form the quinolone ring.
Introduction of the fluoro group: Fluorination is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Substitution reactions: Various substituents are introduced onto the quinolone core through nucleophilic substitution reactions, often using reagents like alkyl halides or aryl halides under basic conditions.
Industrial Production Methods
Industrial production of A 80556 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can handle large volumes of reactants.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
A 80556 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced onto the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium carbonate are employed.
Major Products
The major products formed from these reactions include various derivatives of A 80556 with different substituents, which can exhibit altered biological activities and properties .
Scientific Research Applications
A 80556 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone antibiotics and their chemical properties.
Biology: Investigated for its antibacterial activity against various bacterial strains, including drug-resistant bacteria.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by gram-positive and gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
A 80556 exerts its antibacterial effects by inhibiting bacterial topoisomerase II (also known as DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, A 80556 prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Ofloxacin: A fluoroquinolone with similar antibacterial properties but different pharmacokinetic profile.
Lomefloxacin: Another member of the fluoroquinolone class with distinct chemical structure and activity spectrum.
Uniqueness of A 80556
A 80556 is unique in its potent activity against a broad range of bacterial species, including those resistant to other fluoroquinolones. Its specific chemical structure allows for enhanced binding to bacterial topoisomerases, making it a valuable compound in the fight against bacterial infections .
Properties
IUPAC Name |
7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGYQYMKFYFSM-JGAZGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-82-3 | |
Record name | A 80556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114676823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8E82X3L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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